6-(tert-Butyl)-2,3-dimethylquinoxaline

Description

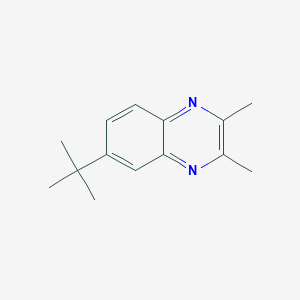

6-(tert-Butyl)-2,3-dimethylquinoxaline is a substituted quinoxaline derivative characterized by a tert-butyl group at the 6-position and methyl groups at the 2- and 3-positions of the quinoxaline core. Quinoxalines are heterocyclic compounds with a benzene ring fused to a pyrazine ring, known for diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme-modulating properties .

Properties

Molecular Formula |

C14H18N2 |

|---|---|

Molecular Weight |

214.31 g/mol |

IUPAC Name |

6-tert-butyl-2,3-dimethylquinoxaline |

InChI |

InChI=1S/C14H18N2/c1-9-10(2)16-13-8-11(14(3,4)5)6-7-12(13)15-9/h6-8H,1-5H3 |

InChI Key |

WPSSBRDAKOKNQC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C2C=C(C=CC2=N1)C(C)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-Butyl)-2,3-dimethylquinoxaline typically involves the condensation of 2,3-dimethylquinoxaline with tert-butyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

6-(tert-Butyl)-2,3-dimethylquinoxaline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form quinoxaline derivatives with additional functional groups.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce partially or fully reduced quinoxaline derivatives.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where halogens or other substituents can be introduced using reagents like halogens (e.g., bromine, chlorine) or nitrating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Halogens in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

Oxidation: Quinoxaline derivatives with hydroxyl or carbonyl groups.

Reduction: Reduced quinoxaline derivatives with hydrogenated rings.

Substitution: Halogenated or nitrated quinoxaline derivatives.

Scientific Research Applications

6-(tert-Butyl)-2,3-dimethylquinoxaline has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-(tert-Butyl)-2,3-dimethylquinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Data Table: 6-Substituted 2,3-Dimethylquinoxalines

Biological Activity

6-(tert-Butyl)-2,3-dimethylquinoxaline is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Structural Overview

The chemical structure of this compound features a quinoxaline core with two methyl groups and a tert-butyl substituent at specific positions. This configuration is believed to enhance its biological activity compared to simpler analogs. The presence of the bulky tert-butyl group may influence the compound's lipophilicity and interaction with biological targets.

Pharmacological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antimicrobial Activity : Studies have shown that quinoxaline derivatives possess broad-spectrum antimicrobial properties. The specific compound has been evaluated for its effectiveness against various bacterial strains, showing promising results in inhibiting growth and biofilm formation.

- Anticancer Properties : Compounds similar to this compound have demonstrated antiproliferative effects against cancer cell lines. For example, structural analogs have been reported to induce apoptosis in breast adenocarcinoma cells under hypoxic conditions, highlighting their potential as anticancer agents .

- Anti-inflammatory Effects : There is evidence suggesting that quinoxaline derivatives can modulate inflammatory pathways. The compound may inhibit the secretion of pro-inflammatory cytokines and reduce oxidative stress markers in vitro.

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

- Interaction with Enzymatic Targets : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to inflammation and cancer progression.

- Induction of Oxidative Stress : Similar compounds have been shown to increase reactive oxygen species (ROS) levels, leading to cellular stress and apoptosis in cancer cells.

Case Studies and Research Findings

-

Antimicrobial Study :

- A study assessed the antimicrobial efficacy of various quinoxaline derivatives, including this compound. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli.

-

Anticancer Activity :

- In vitro assays demonstrated that the compound inhibited cell proliferation in MCF-7 breast cancer cells with an IC50 value of approximately 25 µM. Mechanistic studies revealed that it induced apoptosis via the intrinsic pathway, evidenced by increased caspase-3 activity and PARP cleavage.

-

Inflammation Model :

- In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of this compound resulted in a significant decrease in serum levels of TNF-alpha and IL-6 compared to control groups.

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.